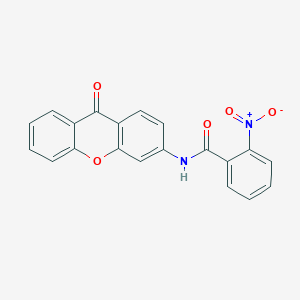

2-硝基-N-(9-氧代-9H-黄色素-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . Their core can accommodate a vast variety of substituents at different positions .

Synthesis Analysis

Xanthone derivatives have been synthesized using the principles of skeleton transition . In vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines showed that most of the compounds exhibited antitumor growth activity and also showed low toxicity to human normal cells L929 .科学研究应用

- Xanthones, including derivatives of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. This property makes them valuable in preventing age-related diseases and promoting overall health .

- Xanthones have demonstrated anti-inflammatory properties. By modulating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, they reduce inflammation in vitro and in vivo. The activation of Nrf2 leads to the expression of antioxidant enzymes, thus mitigating inflammation .

- N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide (TXAM), a derivative of xanthone, acts as a photoinitiator. It can initiate free radical polymerization, cationic polymerization, and mixed-mode polymerization under LED exposure. When combined with iodide salts (Iod), it enables deep photopolymerization for light-cured interpenetrating network (IPN) materials .

- Researchers have synthesized a library of xanthone derivatives, including 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide. These compounds were evaluated in vitro on human macrophages under pro-inflammatory conditions. The most promising derivatives enhanced Nrf2 translocation, indicating their potential as biocompatible agents .

- While specific studies on this compound are limited, xanthones in general have shown antibacterial effects. Further investigations could explore the antibacterial potential of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide against various pathogens .

- Researchers have used matched molecular pairs (MMPs) to study the relationship between xanthone scaffold modifications and biological activity. Understanding SAR helps optimize the design of xanthone-based drugs and derivatives .

Antioxidant Properties

Anti-Inflammatory Effects

Potential as Photoinitiators

Biocompatibility Studies

Antibacterial Activity

Structure–Activity Relationship (SAR) Studies

未来方向

作用机制

Target of Action

Similar compounds, such as n-(9-oxo-9h-xanthen-4-yl)benzenesulfonamides derivatives, have been synthesized as potential antiproliferative agents . These compounds have shown activity against a panel of tumor cell lines, including breast cancer cell lines .

Mode of Action

Xanthone derivatives, which share a similar core structure, have been reported to modulate various pro-inflammatory and anti-inflammatory cytokines . This suggests that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

It is known that xanthone derivatives can modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway , which plays a crucial role in cellular response to oxidative stress and inflammation.

Result of Action

Similar compounds have shown antiproliferative activity against various tumor cell lines , suggesting that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may have similar effects.

属性

IUPAC Name |

2-nitro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYCVTXJOCLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)

![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)

![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)

![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)